6-Bromo-2-chloro-8-fluoroquinoline
Overview
Description
6-Bromo-2-chloro-8-fluoroquinoline is a chemical compound with the CAS Number: 1215767-81-9 . It has a molecular weight of 260.49 and its IUPAC name is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrClFN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and In Vitro Cytotoxicity
6-Bromo-2-chloro-8-fluoroquinoline has been utilized in the synthesis of various compounds with potential as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), showing significant cytotoxicity and selectivity against cancer cell lines such as HeLa. This underscores its potential in cancer research and drug development, highlighting its role in the synthesis of derivatives exhibiting superior activity against cancer cells compared to known treatments like Gefitinib. The structural modifications incorporating a 4-fluorophenyl group in certain derivatives have led to increased cytotoxic effects, underscoring the compound's importance in medicinal chemistry (Mphahlele, Paumo, & Choong, 2017).
Knorr Synthesis
The compound has also been a subject of interest in exploring synthetic pathways, particularly in the context of infectious disease research. The Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline, a related compound, from this compound demonstrates the versatility and significance of halogenated quinolines in medicinal chemistry. This process involves condensation and cyclization steps that have been optimized for efficiency, yielding insights into synthetic chemistry practices and the impact of substituents on reaction outcomes (Wlodarczyk et al., 2011).
Antimicrobial Activity
Additionally, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, synthesized from 6-bromo-2-chloroquinoline, have been evaluated for their antimicrobial properties. This research indicates the potential of halogenated quinolines in the development of new antimicrobial agents, showcasing the importance of structural modification in enhancing antimicrobial efficacy. These studies offer promising directions for future drug discovery efforts targeting various microbial infections (Ansari & Khan, 2017).
Molecular Interactions and Crystal Structures
The investigation of molecular interactions and crystal structures of halogen-substituted quinolines provides valuable insights into the impact of different halogens (fluoro, chloro, bromo) on molecular packing and conformation. This research is critical for understanding the physicochemical properties of these compounds and their implications for drug design, illustrating the nuanced effects of halogen atoms on the overall behavior of quinoline derivatives in solid states and their potential interactions in biological systems (Choudhury, Nagarajan, & Row, 2003).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers I found some references to 6-Bromo-2-chloro-8-fluoroquinoline in the technical documents at Sigma-Aldrich , but I couldn’t retrieve the specific papers for a detailed analysis.
Properties
IUPAC Name |
6-bromo-2-chloro-8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXDSJZDUGDXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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